1H-pyrrolo[2,3-b]pyridines, also known as 7-azaindoles, are a class of bicyclic heterocyclic compounds composed of a pyrrole ring fused to a pyridine ring. These compounds are considered bioisosteres of indoles and are of significant interest in medicinal chemistry due to their diverse biological activities. Halogenated derivatives, particularly those containing bromine, chlorine, and iodine, are commonly explored for their potential to modulate the pharmacological profile of parent molecules. [, ]
5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound notable for its unique structure featuring bromine, chlorine, and iodine substituents on a pyrrolo[2,3-b]pyridine core. This compound, with the Chemical Abstracts Service number 876343-87-2, has garnered significant interest in organic synthesis and medicinal chemistry due to its potential biological activities and versatility in chemical reactions .
This compound is classified under heterocyclic compounds, specifically pyrrolopyridines, which are known for their diverse applications in pharmaceuticals and agrochemicals. Its molecular formula is C₇H₃BrClIN₂, and it has a molecular weight of 357.37 g/mol . The presence of multiple halogen atoms contributes to its reactivity and makes it a valuable intermediate in various synthetic pathways.
The synthesis of 5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from simpler precursors. One common synthetic route includes the halogenation of pyrrolo[2,3-b]pyridine derivatives. For example, starting from 4-chloro-7-azaindole, the following steps are generally employed:
Industrial production may utilize optimized methods for large-scale synthesis, including continuous flow reactors that enhance yield and purity while minimizing reaction times.
The molecular structure of 5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine can be represented as follows:
This structure reveals a bicyclic arrangement with nitrogen atoms incorporated into the rings, contributing to its chemical properties and biological activity .
5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine is involved in various chemical reactions:
These reactions highlight the compound's utility as a versatile building block in organic synthesis.
The mechanism of action for 5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine primarily involves its interaction with specific molecular targets such as enzymes and receptors. Research indicates that derivatives of this compound can inhibit fibroblast growth factor receptors (FGFRs), which are crucial for cell proliferation and differentiation. This inhibition may contribute to the suppression of tumor growth and metastasis in cancer cells .
The physical properties of 5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine include:
Key chemical properties include:
These properties are critical for handling and application in laboratory settings.
5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:
The strategic placement of halogens at C-2, C-4, and C-5 positions creates a synergistic electronic landscape that profoundly influences molecular recognition and reactivity. Each halogen contributes distinct properties:
Table 1: Electronic and Steric Properties of Halogen Substituents in 5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine
Position | Halogen | van der Waals Radius (Å) | Bond Dissociation Energy (kcal/mol) | Primary Function |
---|---|---|---|---|
C-2 | Iodine | 1.98 | 56 | Cross-coupling anchor |
C-4 | Chlorine | 1.75 | 81 | Electron modulation |
C-5 | Bromine | 1.85 | 68 | Halogen bonding |
The compound’s canonical SMILES representation (ClC1=C(Br)C=NC2=C1C=C(I)N2) encodes its regiochemistry, while XLogP3 values of 3.3 ± 0.5 indicate significant hydrophobic character suitable for blood-brain barrier penetration [2]. Quantum mechanical analyses reveal the halogen triad creates an anisotropic electrostatic surface with partial positive potentials (σ-holes) extending 0.3–0.5 Å beyond the halogen surfaces, enabling directional interactions with carbonyl oxygens and π-systems in target proteins. This multipoint halogen bonding capability has been exploited in kinase inhibitor design, particularly for compounds targeting CSF1R (colony stimulating factor 1 receptor) and PARP [poly(ADP-ribose) polymerase] [3] [7].
Molecular hybridization studies demonstrate the scaffold’s utility in fragment-based drug discovery. For instance, docking simulations incorporating this halogenated core into the ATP-binding site of CSF1R (PDB: 8CGC) showed superior binding energy (−12.3 kcal/mol) compared to non-halogenated analogues (−9.8 kcal/mol), primarily through halogen bonds with hinge region residues (Glu633 and Ile634) and hydrophobic contacts with the P-loop [7]. The scaffold’s synthetic accessibility is evidenced by commercial availability across multiple suppliers (AiFChem, Aladdin, Jiuzhou Chem) with prices ranging from $900–$1,100 per gram at 95+% purity, reflecting its value as a premium building block [1] [4] [6].
Positional isomerism of halogen atoms on the pyrrolo[2,3-b]pyridine scaffold profoundly influences biological activity, synthetic accessibility, and physicochemical properties. Systematic comparisons reveal that:
Table 2: Biological Activities of Polyhalogenated Pyrrolo[2,3-b]pyridine Positional Isomers
Substitution Pattern | A549 (Lung) IC₅₀ (μM) | HeLa (Cervical) IC₅₀ (μM) | MDA-MB-231 (Breast) IC₅₀ (μM) | Primary Biological Target |
---|---|---|---|---|
5-Bromo-4-chloro-2-iodo | 3.8 ± 0.4* | 4.2 ± 0.3* | 5.1 ± 0.6* | DNA/kinase inhibition |
4-Bromo-5-chloro-2-iodo | 12.1 ± 1.2 | 14.3 ± 1.5 | 18.7 ± 2.1 | Weak kinase inhibition |
5-Bromo-4-chloro-3-iodo | 7.9 ± 0.8 | 6.5 ± 0.7 | 9.3 ± 1.0 | Kinase inhibition |
6-Bromo-4-chloro-2-iodo | 15.7 ± 1.6 | 21.4 ± 2.3 | 24.8 ± 2.7 | Non-specific cytotoxicity |
*Note: Representative analogue data; exact compound not tested
[3]
Synthetic reactivity differences between isomers significantly impact derivatization strategies:
The lead compound's unique reactivity profile enables sequential functionalization: initial Sonogashira coupling at C-2 iodine (yields >85%), followed by Suzuki coupling at C-5 bromine (yields 70–75%), preserving C-4 chlorine for late-stage amination. This orthogonal reactivity has been exploited in synthesizing PARP inhibitors where terminal alkynes at C-2 enhance DNA binding affinity, while aryl groups at C-5 improve kinase selectivity [3]. In contrast, 4,5,6-trihalogenated isomers exhibit reduced discrimination between coupling sites, leading to regioisomeric mixtures during stepwise derivatization.
Scaffold hybridization studies demonstrate the compound’s superiority in kinase inhibitor design. When incorporated at the C-6 position of pyrrolo[2,3-d]pyrimidine hybrids targeting CSF1R, derivatives bearing the 5-bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine fragment showed 15–30× improved cellular potency (EC₅₀ = 6–12 nM) compared to non-halogenated analogues. This enhancement was attributed to halogen bonding with the kinase hinge region and optimized hydrophobic filling of the ribose pocket [7]. Molecular dynamics simulations revealed 23% longer ligand residence times for C-4 chloro/C-5 bromo isomers compared to dibromo analogues due to chlorine’s optimal van der Waals contacts with a conserved leucine residue (Leu647 in CSF1R) [7].
Comprehensive Compound Information
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7